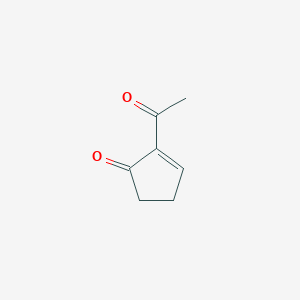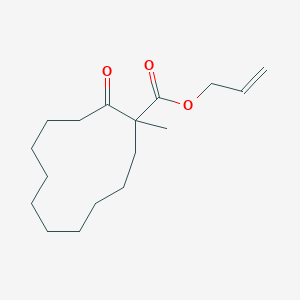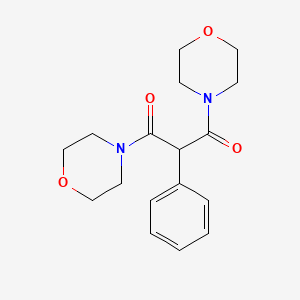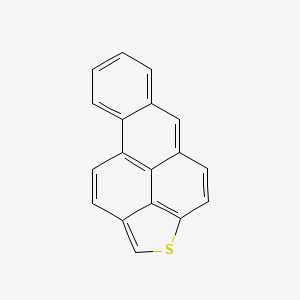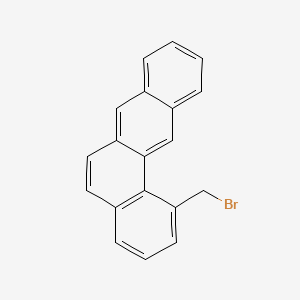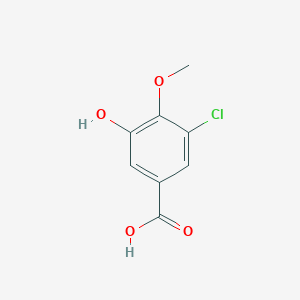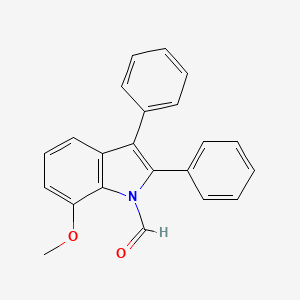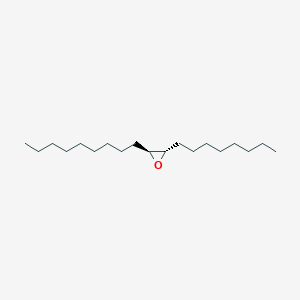
trans-9,10-Epoxynonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-9,10-Epoxynonadecane: is an organic compound with the molecular formula C19H38O . It is classified as an epoxide, which is a cyclic ether with a three-membered ring. The compound is also known by its IUPAC name, (2S,3S)-2-nonyl-3-octyloxirane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Epoxynonadecane typically involves the epoxidation of alkenes. One common method is the reaction of nonadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the 9,10-position of the nonadecene molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .
化学反応の分析
Types of Reactions: trans-9,10-Epoxynonadecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Produced via nucleophilic substitution reactions.
科学的研究の応用
Chemistry: trans-9,10-Epoxynonadecane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity as an epoxide makes it valuable in various chemical transformations .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Epoxides are known to interact with biological molecules, and this compound may be studied for its effects on enzymes and cellular processes .
Industry: In industrial applications, this compound can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
作用機序
The mechanism of action of trans-9,10-Epoxynonadecane involves its reactivity as an epoxide. The three-membered ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or chemical reactions .
類似化合物との比較
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Another epoxide with a similar structure but different functional groups.
trans-10,11-Epoxyoctadecane: A similar epoxide with a different carbon chain length.
Uniqueness: trans-9,10-Epoxynonadecane is unique due to its specific carbon chain length and the position of the epoxide ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry .
特性
CAS番号 |
85267-96-5 |
|---|---|
分子式 |
C19H38O |
分子量 |
282.5 g/mol |
IUPAC名 |
(2S,3S)-2-nonyl-3-octyloxirane |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1 |
InChIキー |
IDEQNIOEFSEJSA-OALUTQOASA-N |
異性体SMILES |
CCCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC |
正規SMILES |
CCCCCCCCCC1C(O1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
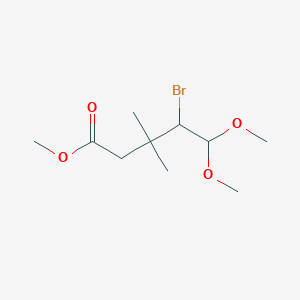
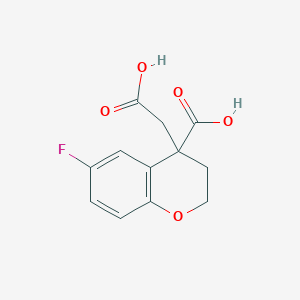
methanone](/img/structure/B14426007.png)
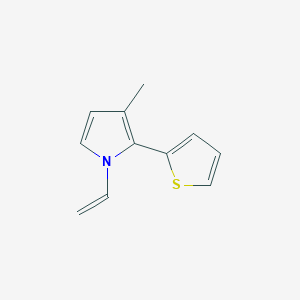
phosphane](/img/structure/B14426031.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
